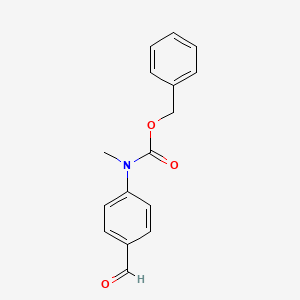
magnesium;1,2-dihydroinden-2-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,2-dihydroinden-2-ide;bromide is a chemical compound with the molecular formula C₉H₇BrMg. It is a magnesium-organic compound that features a bromide ion and a 1,2-dihydroinden-2-ide ligand. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;1,2-dihydroinden-2-ide;bromide can be synthesized through the reaction of 1,2-dihydroindene with magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving 1,2-dihydroindene in an anhydrous solvent such as tetrahydrofuran (THF).
- Adding magnesium bromide to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,2-dihydroinden-2-ide;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out in an anhydrous solvent like THF under an inert atmosphere.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used. The reaction conditions may involve heating and the presence of a catalyst.
Major Products Formed
Nucleophilic Addition: The major products are alcohols formed by the addition of the this compound to carbonyl compounds.
Substitution Reactions: The products depend on the nature of the substituent introduced but generally include new organomagnesium compounds.
Applications De Recherche Scientifique
Magnesium;1,2-dihydroinden-2-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Medicine: Research into its potential use in drug synthesis and development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium;1,2-dihydroinden-2-ide;bromide involves its role as a nucleophile. The magnesium atom coordinates with the bromide ion, enhancing the nucleophilicity of the 1,2-dihydroinden-2-ide ligand. This allows it to effectively participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide (MgBr₂): A simple magnesium salt used in various chemical reactions.
1,2-Dihydroindene: The parent hydrocarbon of the 1,2-dihydroinden-2-ide ligand.
Grignard Reagents (RMgX): Organomagnesium compounds widely used in organic synthesis.
Uniqueness
Magnesium;1,2-dihydroinden-2-ide;bromide is unique due to the presence of the 1,2-dihydroinden-2-ide ligand, which imparts specific reactivity and properties not found in simpler magnesium compounds or other Grignard reagents. Its ability to participate in both nucleophilic addition and substitution reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
664327-47-3 |
|---|---|
Formule moléculaire |
C9H7BrMg |
Poids moléculaire |
219.36 g/mol |
Nom IUPAC |
magnesium;1,2-dihydroinden-2-ide;bromide |
InChI |
InChI=1S/C9H7.BrH.Mg/c1-2-5-9-7-3-6-8(9)4-1;;/h1-2,4-6H,7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GKFXJGRVEPSXQP-UHFFFAOYSA-M |
SMILES canonique |
C1[C-]=CC2=CC=CC=C21.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


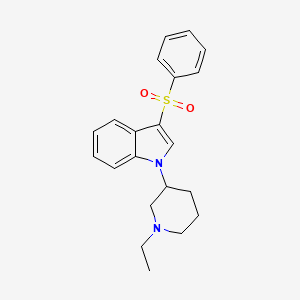

![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)
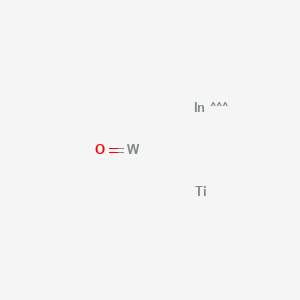
![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
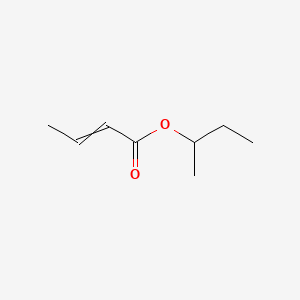
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
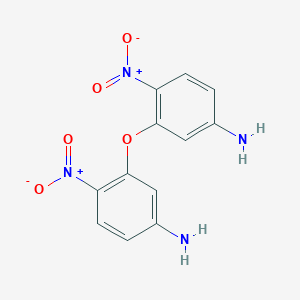
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)
